3-(4-Methoxypyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxypyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a propan-1-amine chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyridin-3-YL)propan-1-amine typically involves the reaction of 4-methoxypyridine with a suitable propan-1-amine derivative. One common method includes the use of a nucleophilic substitution reaction where the amine group is introduced to the pyridine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(4-Methoxypyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine chain play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects . The exact pathways and targets can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar in structure but with a piperazine ring instead of a pyridine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Another related compound with a different ring structure.
Uniqueness
3-(4-Methoxypyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(4-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-6-11-7-8(9)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
InChI Key |
JKQOCBNBBMPHRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.